molecular formula C20H21ClO4 B4411521 2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate

2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate

Cat. No.: B4411521
M. Wt: 360.8 g/mol
InChI Key: LEKQGMYPEPSLTE-UHFFFAOYSA-N
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Description

2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes a tricyclo[3.2.2.0~2,4~]non-8-ene core with two carboxylate groups and a 2-chlorobenzyl ethyl ester moiety, making it a versatile intermediate in chemical reactions.

Properties

IUPAC Name

7-O-[(2-chlorophenyl)methyl] 6-O-ethyl tricyclo[3.2.2.02,4]non-8-ene-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-2-24-19(22)17-12-7-8-13(15-9-14(12)15)18(17)20(23)25-10-11-5-3-4-6-16(11)21/h3-8,12-15,17-18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKQGMYPEPSLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C=CC(C1C(=O)OCC3=CC=CC=C3Cl)C4C2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclo[3.2.2.0~2,4~]non-8-ene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of Carboxylate Groups: The resulting adduct is then subjected to hydrolysis and esterification to introduce the carboxylate groups.

    Attachment of the 2-Chlorobenzyl Ethyl Ester Moiety: The final step involves the esterification of the carboxylate groups with 2-chlorobenzyl alcohol and ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for esterification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of high-performance polymers and resins due to its rigid tricyclic structure.

    Pharmaceuticals: Investigated for its potential as a building block in drug design and development.

    Catalysis: Employed in the synthesis of catalysts for various organic transformations.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate depends on its application:

    In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form more complex structures.

    In Catalysis: Functions as a ligand or a structural component in catalytic systems, facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic anhydride: Similar tricyclic core but lacks the 2-chlorobenzyl ethyl ester moiety.

    2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of esters.

Uniqueness

2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate is unique due to its combination of a rigid tricyclic core and the presence of both 2-chlorobenzyl and ethyl ester groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in specialized applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate

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